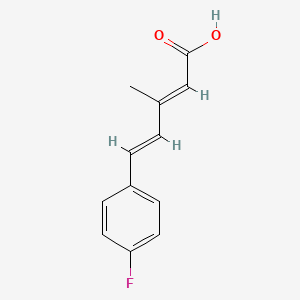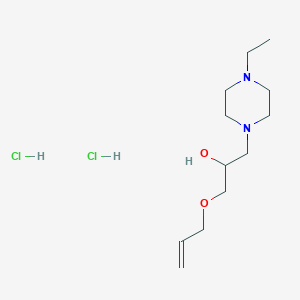
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid
Descripción general
Descripción
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid, also known as fluorocitrate, is a synthetic compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme aconitase, which plays a crucial role in the citric acid cycle.
Mecanismo De Acción
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid inhibits the enzyme aconitase by binding to the active site of the enzyme. Aconitase is an iron-sulfur cluster-containing enzyme that catalyzes the conversion of citrate to isocitrate in the citric acid cycle. Inhibition of aconitase by 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid disrupts the citric acid cycle and leads to a decrease in ATP production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid depend on the cell type and concentration used. In general, aconitase inhibition by 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid leads to a decrease in ATP production, an increase in oxidative stress, and activation of apoptotic pathways. It has also been shown to modulate the activity of transcription factors such as hypoxia-inducible factor 1-alpha (HIF-1α) and nuclear factor-kappa B (NF-κB).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid in lab experiments is its specificity for aconitase inhibition. This allows researchers to investigate the role of aconitase in cellular processes without affecting other enzymes in the citric acid cycle. However, the high potency of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid can also be a limitation, as it can lead to non-specific effects at high concentrations. Additionally, the use of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid in vivo can be challenging due to its low solubility and stability.
Direcciones Futuras
There are several future directions for research on 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid. One area of interest is the role of aconitase in cancer metabolism and the potential use of aconitase inhibitors such as 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid as anti-cancer agents. Another area of interest is the development of more potent and selective aconitase inhibitors for use in both in vitro and in vivo experiments. Finally, the use of 5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid in combination with other inhibitors or therapies could lead to novel treatments for a variety of diseases.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-3-methyl-2,4-pentadienoic acid has been widely used as a tool in scientific research to investigate the role of aconitase in cellular metabolism and signaling pathways. It has been used to study the effects of aconitase inhibition on cellular functions such as energy metabolism, oxidative stress, and apoptosis. It has also been used to investigate the role of aconitase in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2E,4E)-5-(4-fluorophenyl)-3-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h2-8H,1H3,(H,14,15)/b3-2+,9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCWCVGICATMKV-VHYPUYLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)

![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)


![N-(3-chloro-4-methylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4696755.png)
![(4-methoxyphenyl){4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenyl}amine](/img/structure/B4696756.png)
![2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4696765.png)
![N-[3-(4-chloro-3-methylphenoxy)-5-nitrophenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4696766.png)

![2-(1-piperidinyl)ethyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate](/img/structure/B4696792.png)
![4-methoxy-N-[2-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4696795.png)
![12-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-8,9,10,11-tetrahydro[1,2,4]triazolo[1',5':1,6]pyrimido[4,5-b]quinoline](/img/structure/B4696796.png)